molecular formula C17H15FN2O2S B7563284 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one

Cat. No. B7563284
M. Wt: 330.4 g/mol
InChI Key: RWGYTRNDYKVNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of indazole-based synthetic cannabinoids, which are known to interact with the endocannabinoid system in the brain.

Mechanism of Action

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the brain and immune system, respectively. By activating these receptors, 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one can modulate various physiological processes such as pain perception, appetite, and mood regulation. The exact mechanism of action of 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been shown to induce a range of biochemical and physiological effects in animal models. These include analgesia, hypothermia, sedation, and changes in locomotor activity. 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one as a research tool is its high potency and selectivity for the cannabinoid receptors CB1 and CB2. This allows researchers to study the specific effects of cannabinoid receptor activation without the confounding effects of other neurotransmitter systems. However, the use of synthetic cannabinoids such as 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one in laboratory experiments is also associated with several limitations, including the potential for toxicity and adverse effects, as well as the lack of translational relevance to human physiology.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased potency, selectivity, and duration of action. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and neurological disorders. Finally, further research is needed to better understand the mechanism of action of synthetic cannabinoids and their interactions with other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one involves the reaction of 4-fluorobenzonitrile with 6-methoxy-1H-benzimidazole-2-thiol in the presence of a base and a palladium catalyst. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to yield the final product. The purity of the synthesized compound can be confirmed by analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has been studied for its potential therapeutic applications in various scientific research fields. One of the main applications of 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one is in the field of drug discovery, where it is used as a lead compound to develop new synthetic cannabinoids with improved pharmacological properties. 1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one has also been studied for its potential use as a tool in neuroscience research to better understand the endocannabinoid system and its role in various physiological and pathological processes.

properties

IUPAC Name

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-10(16(21)11-3-5-12(18)6-4-11)23-17-19-14-8-7-13(22-2)9-15(14)20-17/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGYTRNDYKVNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)F)SC2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one

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